molecular formula C15H29NO4 B6298897 Oxopropyl](methyl)amino}propanoate CAS No. 2309171-28-4

Oxopropyl](methyl)amino}propanoate

Cat. No.: B6298897
CAS No.: 2309171-28-4
M. Wt: 287.39 g/mol
InChI Key: LLVRWAAKRVCOEJ-UHFFFAOYSA-N
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Description

Oxopropyl](methyl)amino}propanoate is a versatile organic compound with the molecular formula C9H17NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ester functional group, which contributes to its reactivity and usefulness in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxopropyl](methyl)amino}propanoate can be synthesized through several methods. One common approach involves the reaction of methylamine with two molecules of methyl acrylate. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

Oxopropyl](methyl)amino}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Oxopropyl](methyl)amino}propanoate involves its interaction with specific molecular targets. It can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active compounds. The pathways involved often include ester hydrolysis and subsequent reactions with other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate
  • Ethyl 3-[(3-ethoxy-3-oxopropyl)(methyl)amino]propanoate
  • Dimethyl 3,3’- (Methylimino)Dipropanoate

Uniqueness

Oxopropyl](methyl)amino}propanoate stands out due to its specific ester functional group and the presence of both methyl and oxopropyl groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

tert-butyl 3-[methyl-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO4/c1-14(2,3)19-12(17)8-10-16(7)11-9-13(18)20-15(4,5)6/h8-11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVRWAAKRVCOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCN(C)CCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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